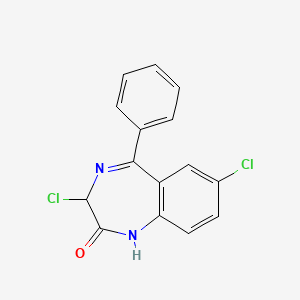
3,7-Dichloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Cat. No. B8602463
Key on ui cas rn:
5358-44-1
M. Wt: 305.2 g/mol
InChI Key: NOXIPAREWUQUGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04046636
Procedure details


Oxazepam (1.0 g) was added in portions to 1.0 ml of freshly distilled thionyl chloride that contained ~50μl of DMF with stirring under N2 atmosphere at ice-bath temperature. As soon as the oxazepam was added to the thionyl chloride, the color turned bright yellow and remained unchanged. After complete addition, the heterogeneous reaction mixture was stirred at 0° for 1 hour and then left in the cold room at ~4° for 24 hours. Excess thionyl chloride was removed on a rotary evaporator. The resulting bright yellow solid was thoroughly mixed with a small amount of anhydrous benzene and then benzene was removed on a rotary evaporator, this was repeated several times to remove thionyl chloride. The residue was then triturated with 3 ml of anhydrous benzene and filtered with suction. The product was dried under vacuum to give 1.1 g of bright yellow solid, m.p. 139°-140° C. decomposition (lit. m.p. 151°-153° dec. and 120°-122° C.).
Name
Oxazepam
Quantity
1 g
Type
reactant
Reaction Step One


Name
oxazepam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[CH:2]=[CH:3][C:4]([C:7]2[C:14]3[CH:15]=[C:16]([Cl:19])[CH:17]=[CH:18][C:13]=3[NH:12][C:10](=[O:11])[CH:9](O)[N:8]=2)=[CH:5][CH:6]=1.S(Cl)([Cl:23])=O>CN(C=O)C>[Cl:23][CH:9]1[N:8]=[C:7]([C:4]2[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=2)[C:14]2[CH:15]=[C:16]([Cl:19])[CH:17]=[CH:18][C:13]=2[NH:12][C:10]1=[O:11]
|
Inputs


Step One
|
Name
|
Oxazepam
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC(=CC1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Two
|
Name
|
oxazepam
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC(=CC1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring under N2 atmosphere at ice-bath temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After complete addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the heterogeneous reaction mixture was stirred at 0° for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Excess thionyl chloride was removed on a rotary evaporator
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting bright yellow solid was thoroughly mixed with a small amount of anhydrous benzene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
benzene was removed on a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove thionyl chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was then triturated with 3 ml of anhydrous benzene
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered with suction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was dried under vacuum
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1C(NC2=C(C(=N1)C1=CC=CC=C1)C=C(C=C2)Cl)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.1 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
